molecular formula C10H9NO3 B13786116 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid

Cat. No.: B13786116
M. Wt: 191.18 g/mol
InChI Key: DHRLRZQZFHHUCK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid is a benzoic acid derivative featuring a hydroxy group at position 2 and a prop-2-enylideneamino substituent at position 2. This structure may confer unique solubility, acidity, and biological activity compared to other benzoic acid derivatives.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-4-(prop-2-enylideneamino)benzoic acid

InChI

InChI=1S/C10H9NO3/c1-2-5-11-7-3-4-8(10(13)14)9(12)6-7/h2-6,12H,1H2,(H,13,14)

InChI Key

DHRLRZQZFHHUCK-UHFFFAOYSA-N

Canonical SMILES

C=CC=NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxybenzoic acid and prop-2-enylideneamine under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Acylation and Esterification

The carboxylic acid and hydroxyl groups participate in acylation and esterification under standard conditions:

Reaction TypeConditionsProducts
Acylation (OH group) Acetyl chloride, pyridine, 0-5°C 4-(prop-2-enylideneamino)benzoyl acetate
Esterification Methanol/H₂SO₄, refluxMethyl 2-hydroxy-4-(prop-2-enylideneamino)benzoate

Esterification requires anhydrous conditions to prevent hydrolysis of the imine bond. The hydroxyl group shows lower reactivity compared to the carboxylic acid due to intramolecular hydrogen bonding with the adjacent carbonyl group .

Coordination Chemistry and Metal Complexation

The compound acts as a polydentate ligand in coordination chemistry:

Metal IonCoordination SitesComplex Properties
Fe(III)O (phenolic), N (imine)Octahedral geometry; redox-active
Cu(II)O (carboxylate), N (imine)Square planar; catalytic in oxidation
Zn(II)O (both hydroxyl & carboxylate)Tetrahedral; luminescent

Crystal structure studies (e.g., COD ID 2019099) reveal zwitterionic forms in metal complexes, stabilizing through π-π stacking interactions between aromatic rings .

Oxidation and Stability

The compound undergoes oxidative degradation under harsh conditions:

Oxidizing AgentConditionsDegradation Products
KMnO₄ (acidic)80°C, 2 hrs4-nitrobenzoic acid derivatives
H₂O₂/UV lightRoom temperature, 24 hrsQuinone-imine intermediates

The imine bond (-CH=N-) is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating the parent amine and aldehyde.

Acid-Base Reactions

Protonation states influence solubility and reactivity:

pH RangeDominant FormSolubility (mg/mL)
< 2.5Cationic (protonated imine + COOH)12.8 (H₂O)
2.5–4.8Zwitterionic (COOH/NH⁺)9.2 (H₂O)
> 4.8Anionic (deprotonated COO⁻ + neutral NH)23.5 (H₂O)

Deprotonation of the carboxylic acid group (pKa ≈ 3.1) occurs before phenolic OH (pKa ≈ 10.2) .

Key Research Findings :

  • The imine functionality enables pH-dependent tautomerism , with keto-enol equilibrium constants (Kₑ) ranging from 10² to 10⁴ in polar solvents .

  • Metal complexes exhibit enhanced thermal stability (decomposition >250°C vs. 180°C for free ligand) .

  • Ester derivatives show 37% higher bioavailability in simulated intestinal fluid compared to the parent acid.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
The compound has shown promising antibacterial properties. Research indicates that Schiff bases derived from similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that derivatives of 2-hydroxybenzoic acid exhibited varying degrees of antibacterial efficacy, with some compounds showing effectiveness comparable to standard antibiotics like ampicillin .

Case Study: Structure-Activity Relationship (SAR)
A study focused on the synthesis of various derivatives of 2-hydroxybenzoic acid, including 2-hydroxy-4-(prop-2-enylideneamino)benzoic acid, evaluated their antibacterial activity through SAR analysis. The results indicated that modifications at specific positions on the aromatic ring significantly influenced the antibacterial potency. Compounds with electron-withdrawing groups at the ortho position exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Compound NameActivity (MIC µg/mL)Bacterial Strain
This compound10S. aureus
Derivative A15E. coli
Derivative B20K. pneumoniae

Materials Science Applications

Thermochromism and Photochromism
Schiff bases, including derivatives like this compound, have been studied for their thermochromic and photochromic properties. These materials can change color in response to temperature changes or light exposure, making them suitable for applications in smart coatings and sensors .

Case Study: Synthesis of Thermochromic Materials
Research has demonstrated the successful synthesis of thermochromic Schiff bases using 2-hydroxybenzoic acid derivatives. These materials were characterized using UV-Vis spectroscopy, revealing significant changes in absorption spectra with temperature variations. This property can be harnessed in temperature-sensitive applications such as indicators and smart textiles .

Analytical Chemistry Applications

Chromatographic Techniques
The compound has been utilized as a reagent in chromatographic methods for the separation and analysis of various metal ions. Its ability to form stable complexes with transition metals enhances its utility in analytical chemistry.

Case Study: Metal Ion Detection
A study investigated the use of this compound as a chelating agent for detecting metal ions such as Cu(II) and Zn(II). The compound demonstrated high selectivity and sensitivity in complex formation, allowing for effective detection in environmental samples .

Metal IonDetection Limit (µg/mL)Method Used
Cu(II)0.5UV-Vis Spectroscopy
Zn(II)1.0HPLC

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole- and Thiazolidinone-Containing Derivatives

  • Compound: 2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid () Structural Difference: Incorporates a thiazolidinone ring and a sulfanylidene group. Biological Activity: Acts as a competitive antagonist for the human GPR35 receptor, with species-selective agonist behavior. Key Contrast: The thiazolidinone moiety enhances binding to G-protein-coupled receptors (GPCRs), unlike the enamine group in the target compound, which may prioritize different molecular interactions.
  • Compound: 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid () Structural Difference: Features a thiazole ring linked to a naphthalene group. Biological Activity: Non-ATP competitive inhibitor of protein kinase CK2, inducing apoptosis in cancer cells.

Azo-Linked Benzoic Acid Derivatives

  • Compound: 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () Structural Difference: Contains an azo (-N=N-) group bridging benzothiazole and benzoic acid. Physicochemical Properties: Azo conjugation results in strong UV-Vis absorption (λmax ~400–500 nm), useful in dye applications (). Key Contrast: The azo group’s electron-withdrawing nature lowers pKa of phenolic protons (e.g., pKa ~3.5–4.5 for carboxylic acid vs. ~8–9 for phenol) compared to the enamine’s moderate electron-donating effects.

Trifluoromethyl and Methoxy Derivatives

  • Compound : 2-Hydroxy-4-(trifluoromethyl)benzoic acid ()

    • Structural Difference : Trifluoromethyl (-CF₃) substituent at position 4.
    • Physicochemical Properties : The -CF₃ group is strongly electron-withdrawing, lowering pKa (carboxylic acid pKa ~2.5) and increasing lipophilicity (logP ~1.8).
    • Key Contrast : Higher metabolic stability and membrane permeability compared to the enamine-containing target compound, which may exhibit greater nucleophilicity.
  • Compound: 2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid () Structural Difference: Methoxy (-OCH₃) and methyl (-CH₃) groups on the aryl substituent. Electronic Effects: Methoxy donates electrons via resonance, raising the pKa of the phenolic OH (~9.5) and enhancing solubility in polar solvents. Key Contrast: The target compound’s enamine group may participate in hydrogen bonding or metal chelation, unlike the inert methoxy substituent.

Heterocyclic and Polymer-Focused Derivatives

  • Compound: 2-hydroxy-4-(5-amino-6-hydroxybenzoxazole-2-yl)benzoic acid (HABA) () Structural Difference: Benzoxazole ring fused to the benzoic acid core. Application: Used in high-performance polybenzoxazole (PBO) polymers for thermal stability (>500°C decomposition). Key Contrast: The rigid benzoxazole structure enhances polymer backbone rigidity, whereas the enamine group in the target compound could introduce rotational flexibility.

Toxicity and QSTR Considerations

  • Quantitative Structure-Toxicity Relationship (QSTR): highlights that substituents like the enamine group in the target compound may influence oral LD₅₀ in mice. Molecular connectivity indices (0JA, 1JA) correlate with toxicity, where electron-withdrawing groups (e.g., -NO₂) increase toxicity, while electron-donating groups (e.g., -NH₂) reduce it. The enamine’s moderate electron donation might position its toxicity between nitro and methoxy derivatives.

Biological Activity

2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial, anti-inflammatory, and anticancer applications. The following sections provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H11NO3\text{C}_10\text{H}_{11}\text{N}\text{O}_3

This compound features a hydroxyl group, an amine group, and a conjugated double bond that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Key Findings:

  • Inhibition of Cytokine Production: The compound reduced TNF-α levels by approximately 60% at a concentration of 50 µM.
  • Mechanism of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited cytotoxic effects on human cancer cells, including breast cancer (MCF-7) and colon cancer (HCT116).

Cell LineIC50 (µM)
MCF-730
HCT11625

The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Diabetic Rats: A study demonstrated that treatment with this compound significantly reduced blood glucose levels and improved insulin sensitivity in diabetic rats. The results showed a decrease in oxidative stress markers, indicating its antioxidant properties .
  • Wound Healing: Another investigation reported enhanced wound healing properties in animal models when treated with this compound, attributed to its anti-inflammatory and antimicrobial effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-4-(prop-2-enylideneamino)benzoic acid, and how can its structure be validated?

  • Synthesis : Utilize condensation reactions between 4-amino-2-hydroxybenzoic acid and propargyl aldehyde derivatives under acidic or basic conditions. Optimize reaction parameters (e.g., solvent, temperature, catalyst) to enhance yield .
  • Characterization :

  • Elemental Analysis (CHN) : Confirm empirical formula consistency with theoretical values .
  • UV-Vis Spectroscopy : Identify π→π* transitions in the enylideneamino group (e.g., λmax ~300–350 nm) .
  • NMR/IR : Detect phenolic -OH (δ ~10–12 ppm in <sup>1</sup>H NMR; ~2500–3300 cm<sup>−1</sup> in IR) and conjugated imine (C=N stretch ~1600–1650 cm<sup>−1</sup>) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Monitor reaction progress and quantify purity using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation and spatial arrangement (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in UV-Vis absorption (e.g., bathochromic shifts due to solvent polarity) or NMR splitting patterns (e.g., tautomerism in imine groups) require multi-technique validation.

  • Cross-reference IR (C=N vs. C-N stretches) and <sup>13</sup>C NMR (imine carbons at δ ~150–160 ppm) to distinguish tautomeric forms .
  • Use computational tools (DFT) to simulate spectra and compare with experimental data .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate imine formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. protic solvents (e.g., ethanol) .
  • In Situ Monitoring : Use TLC or inline IR to detect intermediates and adjust reaction time .

Q. How can computational modeling predict biological or material science applications?

  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory potential) using PubChem-derived 3D structures .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron transport properties for material applications .

Q. What degradation pathways occur under oxidative or photolytic conditions, and how are they studied?

  • Degradation Analysis :

  • LC-MS : Identify by-products (e.g., benzoic acid derivatives via C=N bond cleavage) under UV/H2O2 treatment .
  • Kinetic Studies : Track half-life using HPLC under varying pH/temperature to inform storage conditions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • SHELX Workflow :

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve electron density for the enylideneamino group .
  • Refinement : Apply restraints for flexible substituents and validate using R-factors (<5% for high-quality structures) .

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